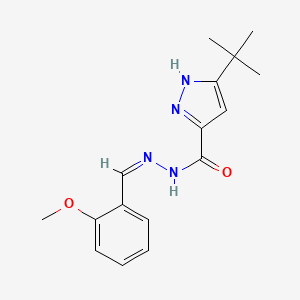
(Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that possesses various biological activities, making it a promising candidate for drug development and other scientific applications.
Mécanisme D'action
The exact mechanism of action of (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not well understood. However, studies suggest that this compound exerts its biological activities by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α, IL-1β, and COX-2.
Biochemical and Physiological Effects:
The (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to possess various biochemical and physiological effects such as reducing the levels of oxidative stress markers and improving the antioxidant status of the body. Additionally, this compound has been shown to possess antitumor and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments include its potent biological activities, ease of synthesis, and low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for the research on (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide. Some of these directions include:
1. Investigating the molecular mechanism of action of this compound and identifying its molecular targets.
2. Developing novel formulations of this compound that improve its solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Exploring the potential of this compound as a lead molecule for the development of new drugs for the treatment of various diseases.
5. Investigating the potential of this compound as a diagnostic tool for various diseases.
Conclusion:
In conclusion, (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a promising compound that possesses various biological activities. Its potent anti-inflammatory, analgesic, antitumor, and anticonvulsant effects make it a promising candidate for drug development and other scientific applications. Further research is needed to fully understand the molecular mechanism of action of this compound and to explore its potential in various fields.
Méthodes De Synthèse
The synthesis of (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 2-methoxybenzaldehyde and (Z)-3-(tert-butyl)-1H-pyrazol-5-ylamine in the presence of hydrazine hydrate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
The (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its various biological activities such as anti-inflammatory, analgesic, antitumor, and anticonvulsant effects. Several studies have demonstrated that this compound possesses potent anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis.
Propriétés
IUPAC Name |
5-tert-butyl-N-[(Z)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)14-9-12(18-19-14)15(21)20-17-10-11-7-5-6-8-13(11)22-4/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYHCZJNIKVLSK-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole](/img/structure/B2677350.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2677353.png)

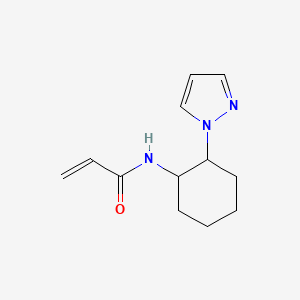
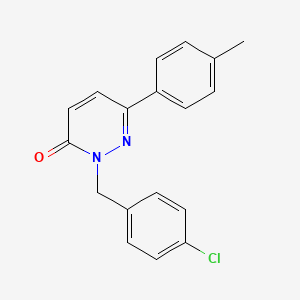
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2677360.png)
![(1S,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2677362.png)
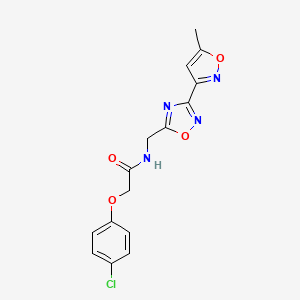
![2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677368.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2677369.png)

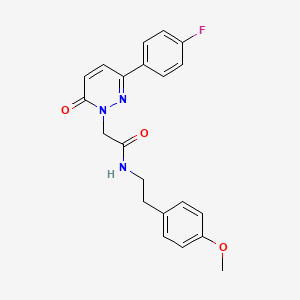
![N-(4-butylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2677373.png)